Linaclotide-d4 synthesis and purification protocol
Linaclotide-d4 synthesis and purification protocol
An In-depth Technical Guide to the Synthesis and Purification of Linaclotide-d4
This guide provides a comprehensive overview of the methodologies for synthesizing and purifying Linaclotide-d4, an isotopically labeled version of the therapeutic peptide Linaclotide (B608579). The protocols described are based on established principles of Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), drawing from published methods for Linaclotide and general techniques for stable isotope labeling.
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C, used for the treatment of irritable bowel syndrome with constipation (IBS-C).[1] Its complex structure is characterized by three intramolecular disulfide bonds, which are critical for its biological activity.[2] Stable isotope-labeled (SIL) peptides, such as Linaclotide-d4, are indispensable tools in pharmaceutical research, particularly for quantitative mass spectrometry-based assays (e.g., pharmacokinetic studies) where they serve as high-precision internal standards.[3][4]
The synthesis of Linaclotide-d4 follows the same pathway as the unlabeled peptide, with the exception of incorporating a specific deuterium-labeled amino acid at one or more positions in the peptide sequence.[3][5] This guide outlines the core protocols for producing high-purity Linaclotide-d4 for research and development purposes.
Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most prevalent method for producing synthetic peptides like Linaclotide is Fmoc-based SPPS.[4] This technique involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[6] The synthesis of the deuterated analog requires the substitution of a standard Fmoc-amino acid with its corresponding stable isotope-labeled version (e.g., Fmoc-L-Alanine-d4-OH) at the desired position in the sequence.[7]
Materials and Reagents
| Component | Specification | Purpose |
| Resin | Fmoc-Tyr(tBu)-Wang Resin | Solid support for peptide assembly.[8] |
| Amino Acids | Fmoc-protected L-amino acids | Building blocks for the peptide chain. |
| Labeled Amino Acid | Fmoc-L-[Amino Acid]-d4-OH | Deuterium-labeled building block. |
| Cysteine Protectants | Trt, Acm, Mmt, Dpm, or o-NBn | Orthogonal groups to direct disulfide bond formation.[8][9] |
| Coupling Reagents | HBTU, HOBt | Promote peptide bond formation.[8] |
| Activator Base | DIPEA (DIEA) | Activates the coupling reaction.[8] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removes the temporary Fmoc protecting group.[8] |
| Solvents | DMF, DCM | Used for washing and dissolving reagents. |
| Cleavage Cocktail | TFA / H₂O / TIPS (95:2.5:2.5 v/v/v) | Cleaves peptide from resin and removes side-chain protectors.[10] |
| Precipitation Solvent | Cold Diethyl Ether | Precipitates the crude peptide.[8] |
Synthesis Workflow
The synthesis follows a cyclical process of deprotection and coupling for each amino acid in the sequence.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Linaclotide-d4.
Experimental Protocol
-
Resin Preparation: Swell the Fmoc-Tyr(tBu)-Wang resin in Dimethylformamide (DMF) for 1 hour in a reaction vessel.[8]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[4]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (either standard or the d4-labeled variant) and coupling reagents (e.g., HBTU/HOBt) in DMF. Add the activator base (DIPEA) and pre-activate for 1-2 minutes.[4] Add this activated solution to the resin and agitate for 1-2 hours.[4]
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the Linaclotide sequence.
-
Cleavage and Global Deprotection: After the final amino acid is coupled, wash the fully assembled peptide-resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.[8] Add the cleavage cocktail (e.g., TFA:H₂O:TIPS) and react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[2][10]
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[8]
-
Collection: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the pellet under vacuum. This yields the crude, linear Linaclotide-d4.[4]
Disulfide Bond Formation (Oxidative Folding)
The linear peptide must be folded to form the three correct disulfide bridges (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13).[2] This is a critical step that significantly impacts the final yield of the active peptide.
Experimental Protocol
-
Dissolution: Dissolve the crude linear peptide in a buffer solution, such as aqueous ammonium (B1175870) bicarbonate or sodium phosphate, at a pH between 7.0 and 9.0.[11] The reaction is typically performed at a high dilution to favor intramolecular over intermolecular disulfide bond formation.
-
Oxidation: Stir the solution in a vessel open to the air (air oxidation) for 24-48 hours.[11] Alternatively, oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) can be used.[11]
-
Monitoring: Monitor the reaction's progress using analytical RP-HPLC and mass spectrometry to confirm the formation of the desired product.
-
Quenching: Once the reaction is complete, quench it by acidifying the solution with an acid like TFA or acetic acid to a pH of ~2-3.[12]
Purification Protocol: Reversed-Phase HPLC (RP-HPLC)
Purification of the crude, folded Linaclotide-d4 is essential to remove impurities such as deletion sequences, incompletely deprotected peptides, and incorrectly folded isomers. RP-HPLC is the standard method for this process.[6][13]
Materials and Equipment
| Component | Specification | Purpose |
| HPLC System | Preparative HPLC with UV Detector | For separation and purification of the target peptide.[14] |
| Column | Preparative C18 Column (e.g., 10 µm, 21.2 x 250 mm) | Stationary phase for reversed-phase separation.[12] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent.[15] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for elution.[15] |
| Lyophilizer | Freeze-dryer | To remove solvent and obtain the final peptide powder. |
Purification Workflow
Caption: Purification and Isolation Workflow for Linaclotide-d4.
Experimental Protocol
-
Method Development: First, perform an analytical RP-HPLC run on a small sample of the crude material to determine the optimal gradient for separating the target peptide from impurities.[6] A typical scouting gradient runs from 5% to 95% Mobile Phase B.[6]
-
Preparative Purification: Dissolve the bulk crude peptide in Mobile Phase A. Load the solution onto the equilibrated preparative C18 column. Elute the peptide using the optimized linear gradient of Mobile Phase B.[15] For Linaclotide analogues, a gradient of 15–45% B over 60 minutes has been reported.[12]
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the UV absorbance at ~220 nm.[16]
-
Quality Control: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry.[4]
-
Pooling and Lyophilization: Combine the fractions that meet the required purity specification (typically >95%). Freeze the pooled solution and lyophilize it to obtain the final product as a stable, white powder.[15]
Quality Control and Data
The final product should be characterized to confirm its identity, purity, and quantity.
| Analysis | Method | Typical Specification |
| Purity | Analytical RP-HPLC (220 nm) | ≥ 95% |
| Identity | Mass Spectrometry (ESI-MS) | Observed mass matches calculated mass of Linaclotide-d4. |
| Overall Yield | Gravimetric / UV Spectrophotometry | 4% - 20% (Reported for Linaclotide and analogs)[11] |
| Appearance | Visual Inspection | White to off-white lyophilized powder. |
References
- 1. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis and structural analysis of guanylate cyclase C agonist linaclotide [html.rhhz.net]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 6. lcms.cz [lcms.cz]
- 7. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. mdpi.com [mdpi.com]
- 9. CN104974229A - Linaclotide solid-phase synthesis method - Google Patents [patents.google.com]
- 10. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016038497A1 - A process for the preparation of linaclotide - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. peptide.com [peptide.com]
- 16. CN105153284A - Purification method of linaclotide - Google Patents [patents.google.com]
